4-Chloro-3-nitrophenol

Descripción general

Descripción

4-Chloro-3-nitrophenol is a chloronitrophenol, widely used as an important building block for the synthesis of dyes, drugs, explosives, and pesticides . It is also reported to be degraded by Pseudomonas sp. JHN .

Synthesis Analysis

The synthesis of this compound involves a multi-step reaction with 3 steps . The first step involves copper (I) iodide and 2-Picolinic acid in potassium phosphate/dimethyl sulfoxide at 90 °C for 24 hours. The second step involves copper (II) nitrate trihydrate, dodecacarbonyl-triangulo-triruthenium, acetic acid, bis- [(trifluoroacetoxy)iodo]benzene, and silver trifluoroacetate in 1,2-dichloro-ethane at 100 °C for 28 hours in a glovebox. The third step involves methyl trifluoromethanesulfonate in toluene at 100 °C for 2 hours in an inert atmosphere .

Molecular Structure Analysis

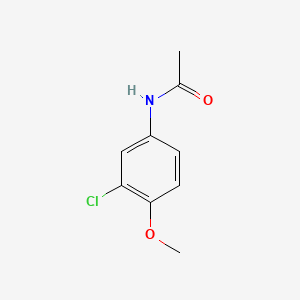

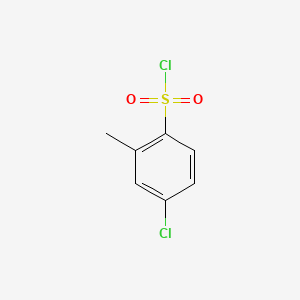

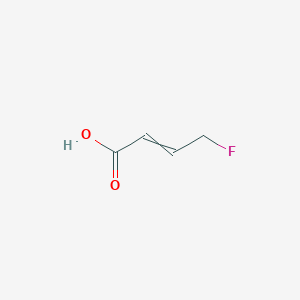

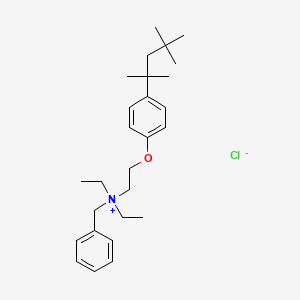

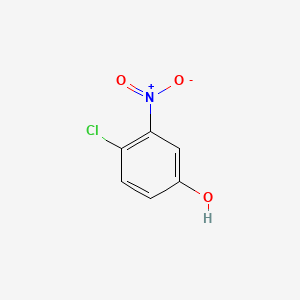

The molecular formula of this compound is C6H4ClNO3 . Its average mass is 173.554 Da and its monoisotopic mass is 172.987976 Da . The structure of this compound can be represented by the canonical SMILES: C1=CC(=C(C=C1O)N+[O-])Cl .

Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm^3, a boiling point of 308.8±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 57.1±3.0 kJ/mol and its flash point is 140.5±23.7 °C . The index of refraction is 1.627 and its molar refractivity is 39.6±0.3 cm^3 . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond .

Aplicaciones Científicas De Investigación

Decontamination and Adsorption

4-Chloro-3-nitrophenol (4C3NP) is used in various industries, including pharmaceuticals, herbicides, and pesticides. Research has shown that graphene can effectively remove 4C3NP from aqueous solutions. This process is influenced by factors like initial concentration, pH, adsorbent amounts, and temperature. Adsorption increases with higher initial 4C3NP concentrations but decreases in alkaline conditions, higher graphene dosages, and higher temperatures. The adsorption kinetics align with the pseudo-second-order kinetic model, indicating that this process is feasible, spontaneous, and exothermic within specific temperature ranges (Mehrizad & Gharbani, 2014).

Advanced Oxidation Processes (AOPs)

A comparative study of various AOPs for degrading 4C3NP, found in bulk drug and pesticide waste, revealed that UV/Fenton process is the most effective. This process is followed by UV/TiO2, UV/H2O2, Fenton, H2O2, and UV in terms of degradation efficiency. The study highlights the cost-effectiveness and kinetic constants for different AOPs, suggesting the UV/Fenton method as a preferred choice for partial mineralization of 4C3NP (Saritha, Aparna, Himabindu, & Anjaneyulu, 2007).

Impact on Methanogenic Systems

Nitrophenols, including 4C3NP, are used in various industrial applications. Research indicates a lack of quantitative information on their effects on anaerobic systems. Studies have shown that among different nitrophenols, the toxicity decreases in a specific order, with mononitrophenols showing complete removal in non-toxic systems. In continuous systems using chemostats, new steady-states were observed when spiked with 4-nitrophenol, indicating its potential competitive inhibition effects on methanogenic bacteria (Haghighi Podeh, Bhattacharya, & Qu, 1995).

Anaerobic Degradation of Phenolic Compounds

Another study explores the anaerobic degradation of 4C3NP and other phenolic compounds using hybrid up-flow anaerobic sludge blanket reactors. The study demonstrated the feasibility of this process under thermophilic conditions, with specific parameters such as hydraulic retention times and substrate to co-substrate ratios playing a significant role. The results indicated that certain ratios and retention times optimize the biodegradation process, contributing to our understanding of managing phenolic compounds in wastewater treatment processes (Sreekanth, Sivaramakrishna, Himabindu, & Anjaneyulu, 2009).

Electrochemical Oxidation

Electrochemical systems involving ozone formation at PbO2 anodes have been studied for the oxidative degradation of phenolic compounds, including 4C3NP. This advanced oxidation method showed promising results in degrading target pollutants, indicating its potential application in wastewater treatment and environmental remediation (Amadelli, Samiolo, Battisti, & Velichenko, 2011).

Safety and Hazards

4-Chloro-3-nitrophenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Direcciones Futuras

Mecanismo De Acción

Target of Action

4-Chloro-3-nitrophenol (4C3NP) is a chloronitrophenol that is widely used as an important building block for the synthesis of dyes, drugs, explosives, and pesticides . The primary targets of 4C3NP are certain bacteria, such as Pseudomonas sp. JHN, that can use 4C3NP as their sole carbon and energy source .

Mode of Action

The mode of action of 4C3NP involves its interaction with bacterial enzymes that catalyze its degradation. For instance, in Pseudomonas sp. JHN, the enzymes HnpAB and HnpC play crucial roles in the degradation of 4C3NP . HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 4C3NP to 1,2,4-benzenetriol (BT) via chloro-1,4-benzoquinone . HnpC, a BT 1,2-dioxygenase, catalyzes BT ring-cleavage with the formation of maleylacetate .

Biochemical Pathways

The biochemical pathway involved in the degradation of 4C3NP is known as the 1,2,4-benzenetriol pathway . This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 4C3NP-utilizers . The degradation of 4C3NP via this pathway increases our knowledge of the catabolic diversity for microbial 4C3NP degradation at the molecular and biochemical level .

Pharmacokinetics

Given its use as a carbon and energy source by certain bacteria, it can be inferred that 4c3np is readily absorbed and metabolized by these organisms .

Result of Action

The result of the action of 4C3NP is its degradation into less harmful compounds. This degradation process is beneficial for the environment as 4C3NP and its derivatives are highly toxic to living beings due to their carcinogenic, mutagenic, and cytotoxic properties .

Action Environment

The action of 4C3NP is influenced by environmental factors. For instance, the degradation of 4C3NP by bacteria is considered a cost-effective and eco-friendly method of removing 4C3NP from the environment . The efficiency of this process can be affected by various environmental factors such as temperature, ph, and the presence of other organic compounds .

Propiedades

IUPAC Name |

4-chloro-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIKCULGDIZNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209863 | |

| Record name | Phenol, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

610-78-6 | |

| Record name | 4-Chloro-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-chloro-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 610-78-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the standard molar enthalpy of formation for 4-Chloro-3-nitrophenol in the gaseous phase?

A1: The standard molar enthalpy of formation for this compound in the gaseous phase (Δf) at T = 298.15 K is -(108.8 ± 3.7) kJ·mol-1 []. This value was determined by combining experimental measurements of enthalpy of formation in the solid phase, enthalpy of fusion, and enthalpy of sublimation.

Q2: Can microorganisms degrade this compound?

A2: Yes, research has shown that the bacterium Pseudomonas sp. JHN can degrade this compound. This degradation process involves the formation of a novel intermediate compound, 4-chlororesorcinol [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.